molecular formula C13H7Cl2FO2 B2892780 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde CAS No. 1712440-71-5

4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde

Cat. No.: B2892780
CAS No.: 1712440-71-5
M. Wt: 285.1
InChI Key: YJYBZOBNXFEPHT-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde (CAS 1712440-71-5) is an organic compound with the molecular formula C 13 H 7 Cl 2 FO 2 and a molecular weight of 285.10 . This benzaldehyde derivative is designed for research and development applications, serving as a versatile synthetic intermediate and building block in organic chemistry. Benzaldehyde derivatives are widely recognized as crucial precursors in the chemical industry for the synthesis of a diverse range of organic compounds . They are fundamental starting materials for producing flavoring agents, agrochemicals, dyes, and pharmaceuticals . Specifically, substituted benzaldehydes are valuable in constructing more complex molecules, such as Schiff base ligands for metal coordination chemistry and chalcones, which are known for their bioactive properties . The specific substitution pattern on this compound, featuring chloro and fluoro groups, makes it a particularly specialized reagent for constructing molecular frameworks prevalent in advanced material science and drug discovery projects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

4-chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYBZOBNXFEPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)C=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde typically involves the reaction of 4-chloro-2-fluorophenol with 3-chloro-4-fluorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning: The 3-chloro-4-fluorophenoxy group in the target compound introduces steric and electronic effects distinct from analogs like 4-(2-chloro-3-fluorophenoxy)benzaldehyde .
  • Lipophilicity : Trifluoromethyl-substituted derivatives (e.g., 320-43-4) exhibit higher lipophilicity due to the CF₃ group, whereas benzyloxy derivatives (e.g., 172932-10-4) may have reduced solubility .
  • Thermal Stability : Simpler halogenated benzaldehydes (e.g., 4-chloro-2-fluorobenzaldehyde) demonstrate higher melting points, suggesting greater crystallinity .

Reactivity Insights :

  • Electrophilicity : The aldehyde group’s reactivity is enhanced by electron-withdrawing substituents, facilitating nucleophilic additions or condensations .
  • Air Sensitivity : Trifluoromethyl-substituted benzaldehydes may require inert handling due to air sensitivity .

Biological Activity

4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in antifungal and antibacterial applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a benzaldehyde moiety substituted with chlorine and fluorine atoms, which can significantly influence its biological activity. The presence of halogen atoms often enhances lipophilicity and alters the electronic properties of the molecule, which can affect its interaction with biological targets.

Antifungal Activity

Research indicates that this compound exhibits promising antifungal properties. A study evaluated its efficacy against Candida albicans, revealing that compounds with similar structural features demonstrated significant inhibition of fungal growth. The IC50 values for related compounds ranged from 8.1 to 57.7 μM, suggesting that modifications in substituents can lead to enhanced antifungal activity .

Table 1: Antifungal Activity of Related Compounds

CompoundStructureIC50 (μM)Activity
Compound 1-48.9Moderate
Compound 2-35.8Low
Compound 3-53.0Moderate
Compound 4-8.1High

Antibacterial Activity

The compound also shows antibacterial properties against both Gram-positive and Gram-negative bacteria. In a comparative study, compounds structurally related to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that the presence of halogen substituents significantly enhanced antibacterial activity, with MIC values ranging from 1 to 8 µg/mL for Gram-positive bacteria .

Table 2: Antibacterial Activity Against Common Strains

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus1–2High
Escherichia coli2–8Moderate

The mechanisms underlying the biological activity of this compound have been explored in several studies. It is believed that the halogen substituents contribute to membrane disruption in bacterial cells, leading to increased permeability and eventual cell death . Additionally, some studies suggest that these compounds may inhibit key metabolic pathways in fungi, disrupting their growth and reproduction .

Case Studies

  • Antifungal Efficacy : A study conducted on various chalcone derivatives, including those similar to this compound, demonstrated effective inhibition against C. albicans. The structural modifications were correlated with varying degrees of activity, emphasizing the importance of specific substituent patterns for enhanced efficacy .
  • Antibacterial Testing : Another investigation assessed the antibacterial properties of several chalcone derivatives against multiple bacterial strains. The results indicated that compounds with higher hydrophobicity and specific halogen substitutions exhibited superior antibacterial effects, reinforcing the significance of molecular structure in determining biological activity .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 4-chloro-2-fluorobenzaldehyde (or similar aldehydes) with 3-chloro-4-fluorophenol derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Yield optimization focuses on:

  • Catalyst use : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .
  • Purification : HPLC with reverse-phase columns achieves >95% purity, as validated by retention time (0.75 min) and LCMS (m/z 245 [M+H]⁺) .
  • Scale-up : Continuous flow reactors improve reproducibility for gram-scale synthesis .

Q. Q2. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • LCMS/HPLC : Confirm molecular weight (m/z 245) and purity (retention time 0.75 min under SQD-FA05 conditions) .
  • NMR : ¹H/¹³C NMR resolves substituent positions on the aromatic rings (e.g., chloro, fluoro, phenoxy groups) .
  • X-ray crystallography : ORTEP-III software generates 3D structural models to validate stereochemistry .

Q. Q3. How does the electronic nature of substituents influence the compound’s reactivity?

Methodological Answer: The electron-withdrawing chloro and fluoro groups deactivate the benzene ring, directing electrophilic substitution to the ortho/para positions relative to the aldehyde. Computational studies (DFT) predict reaction sites, while Hammett constants (σ⁺ for Cl: +0.11, F: +0.06) quantify substituent effects on reaction rates .

Advanced Research Questions

Q. Q4. What are the degradation pathways of this compound under environmental or photolytic conditions?

Methodological Answer: Photolysis studies under simulated sunlight (pH 7) reveal a half-life of 36–43.5 hours. Major degradation products include:

Degradant Formation Pathway
Z-isomer (~20%)Photoisomerization
Tricyclic product (~45%)Internal cyclization
4-Chloro-2-(1H-triazol-5-yl)benzaldehyde (~50%)Ring-opening and oxidation .

Q. Q5. How can computational modeling predict biological target interactions for this compound?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations assess binding to enzymes (e.g., cytochrome P450). The trifluoromethyl and chloro groups enhance hydrophobic interactions, while the aldehyde forms hydrogen bonds. A case study showed IC₅₀ = 2.3 µM against kinase targets, validated by SPR assays .

Q. Q6. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 1.5–5 µM) arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Fixed ATP concentrations (1 mM) in kinase assays.
  • Control compounds : Use staurosporine as a positive control .
  • Meta-analysis : Pool data from >10 studies to identify outliers .

Structural and Functional Insights

Q. Q7. How do structural analogs compare in reactivity and bioactivity?

Methodological Answer: A comparative analysis of analogs reveals:

Analog Similarity Index Key Feature
4-Chloro-2-(trifluoromethyl)phenol0.88Enhanced lipophilicity
3-Chloro-4-trifluoromethylphenol0.88Improved enzyme inhibition
2-Chloro-5-(trifluoromethyl)phenol0.86Reduced metabolic stability .

Q. Q8. What is the role of the phenoxy group in modulating solubility and membrane permeability?

Methodological Answer: The phenoxy group increases logP (experimental: 3.2), enhancing membrane permeability but reducing aqueous solubility. Co-solvents (e.g., DMSO/PEG 400) or prodrug strategies (e.g., esterification) improve bioavailability .

Experimental Design Considerations

Q. Q9. How should researchers design stability studies for long-term storage?

Methodological Answer:

  • Conditions : Test stability at 25°C/60% RH (ICH guidelines) over 6 months.
  • Analysis : Monitor aldehyde oxidation to carboxylic acid via HPLC .
  • Storage : Argon-atmosphere vials at -20°C prevent degradation .

Q. Q10. What in vitro assays are most suitable for evaluating anticancer potential?

Methodological Answer:

  • Cytotoxicity : MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Apoptosis : Annexin V/PI staining with flow cytometry.
  • Target engagement : Western blot for caspase-3 cleavage .

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